N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 60465-03-4
VCID: VC10716757
InChI: InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18)
SMILES: CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide

CAS No.: 60465-03-4

VCID: VC10716757

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide - 60465-03-4

Description

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide is a synthetic organic compound with diverse potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperidine core modified with a carboxamide group and a substituted phenyl ring. Below, we provide an in-depth analysis of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide typically involves:

  • Starting Materials:

    • 3-chloro-4-methylaniline (substituted aniline derivative).

    • 2-methylpiperidine.

    • A coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

  • Reaction Steps:

    • The amine group of 3-chloro-4-methylaniline reacts with the carboxylic acid derivative of 2-methylpiperidine in the presence of a coupling agent.

    • The reaction is conducted under controlled conditions to ensure high yield and purity.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques.

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide has been investigated for potential pharmacological activities due to its structural similarity to other bioactive piperidine derivatives:

  • Receptor Binding: The compound's piperidine core may interact with various neurotransmitter receptors, such as dopamine or serotonin receptors.

  • Analgesic Potential: Carboxamides are known to exhibit pain-relieving properties by modulating ion channels or receptor activity.

Drug Design

This compound serves as a scaffold for designing analogs with enhanced activity or specificity for therapeutic targets.

Computational Descriptors

Molecular modeling studies reveal:

  • Moderate lipophilicity due to the aromatic and alkyl groups.

  • Hydrogen bond donor/acceptor sites provided by the amide group.

Safety and Handling

While specific toxicological data for this compound may be limited, general precautions for handling synthetic organic compounds apply:

  • Avoid inhalation or skin contact.

  • Store in a cool, dry place away from light and moisture.

CAS No. 60465-03-4
Product Name N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide
Standard InChI InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18)
Standard InChIKey FHMXVTBANLQQMS-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
Canonical SMILES CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
PubChem Compound 6464686
Last Modified Nov 23 2023

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